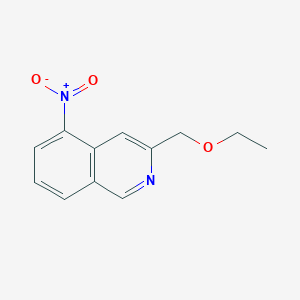

3-Ethoxymethyl-5-nitroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C12H12N2O3 |

|---|---|

分子量 |

232.23 g/mol |

IUPAC 名称 |

3-(ethoxymethyl)-5-nitroisoquinoline |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-8-10-6-11-9(7-13-10)4-3-5-12(11)14(15)16/h3-7H,2,8H2,1H3 |

InChI 键 |

AHNOQCIJZSSBMN-UHFFFAOYSA-N |

规范 SMILES |

CCOCC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Ethoxymethyl 5 Nitroisoquinoline

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring system in 3-Ethoxymethyl-5-nitroisoquinoline is a bicyclic aromatic heterocycle, which influences its reactivity in both electrophilic and nucleophilic substitution reactions. The nitrogen atom in the ring deactivates the pyridine-like ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution reactions on the isoquinoline ring are generally less facile than on benzene (B151609) due to the deactivating effect of the nitrogen atom. When they do occur, the substitution pattern is directed by the existing substituents. In this compound, the powerful electron-withdrawing nitro group at the C5 position strongly deactivates the benzene-like ring towards electrophilic attack. The ethoxymethyl group at C3 is a weak activating group.

Typically, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzenoid ring at positions C5 and C8. However, with the C5 position already occupied by a deactivating nitro group, any further electrophilic attack would be significantly hindered and would likely be directed to the C8 position, if it occurs at all. The pyridine (B92270) ring is generally resistant to electrophilic attack unless under harsh conditions. masterorganicchemistry.comyoutube.com

| Position | Directing Effect of Nitro Group (C5) | Directing Effect of Ethoxymethyl Group (C3) | Overall Predicted Reactivity towards EAS |

| C4 | Meta-directing (deactivating) | Ortho-directing (weakly activating) | Highly deactivated |

| C6 | Ortho-directing (deactivating) | - | Highly deactivated |

| C7 | Para-directing (deactivating) | - | Deactivated |

| C8 | Meta-directing (deactivating) | - | Most likely site for EAS, but still deactivated |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitro group at C5 significantly activates the isoquinoline ring system towards nucleophilic aromatic substitution (SNAr) reactions. This activation is most pronounced at positions ortho and para to the nitro group. mdpi.commasterorganicchemistry.com

A particularly relevant transformation for nitro-activated heterocycles is the direct nucleophilic substitution of hydrogen (SNH). In the case of 5-nitroisoquinoline (B18046), which is structurally similar to the parent ring of the title compound, it has been shown to undergo SNH amidation. doaj.orgnih.govresearchgate.net This suggests that this compound would likely undergo similar reactions. The nucleophilic attack is anticipated to occur at positions activated by the nitro group. Specifically, the C6 position is ortho to the nitro group and is a prime candidate for SNH reactions.

For example, reaction with amide anions could lead to the introduction of an amino group at the C6 position. researchgate.net The proposed mechanism involves the initial attack of the nucleophile to form a σ-complex, which is then oxidized to restore aromaticity.

The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing resonance and inductive effects. rsc.org It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. mdpi.com In this compound, the nitro group at C5 activates the C6 and C4 positions for nucleophilic attack. However, the position of nucleophilic attack is also influenced by the steric hindrance and the specific reaction conditions. Studies on related nitroaromatic compounds have shown that the presence of a nitro group can make the substitution of a hydrogen atom competitive with or even faster than the substitution of a leaving group. mdpi.com

Transformations Involving the Nitro Functional Group

The nitro group itself is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Selective Reduction of the Nitro Group to Amino

The selective reduction of the nitro group in the presence of other reducible functionalities is a common and important transformation in organic synthesis. jsynthchem.comwikipedia.orgresearchgate.net For this compound, the nitro group can be selectively reduced to an amino group to furnish 5-amino-3-ethoxymethylisoquinoline (B8502195). This transformation is crucial as the resulting aminoisoquinolines are valuable building blocks in medicinal chemistry.

A variety of reagents can be employed for this selective reduction. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. researchgate.netstackexchange.com The choice of reducing agent is critical to avoid the reduction of the isoquinoline ring or other functional groups. For instance, tin(II) chloride is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other sensitive groups. stackexchange.com

| Reducing Agent | Typical Conditions | Selectivity for Nitro Group Reduction |

| SnCl2·2H2O | Ethanol (B145695), heat | High |

| Fe / CH3COOH | Acetic acid, heat | High |

| H2, Pd/C | Methanol or Ethanol, room temperature | Good, can sometimes affect other groups |

| NaBH4 / NiCl2 | Methanol | Good |

Reactions at the Ethoxymethyl Moiety

The ethoxymethyl group at the 3-position of the isoquinoline ring presents a site for various chemical modifications, including ether bond cleavage and oxidation of the alkyl chain.

The ethereal bond in the ethoxymethyl group is susceptible to cleavage under strong acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the methylene (B1212753) carbon in an SN2-type reaction, leading to the formation of a 3-halomethyl-5-nitroisoquinoline and ethanol. chemistrysteps.commasterorganicchemistry.com

If an excess of the hydrohalic acid is used, the ethanol formed can be further converted to the corresponding ethyl halide. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage. masterorganicchemistry.com The general unreactivity of ethers towards many reagents makes this cleavage a synthetically useful transformation. masterorganicchemistry.comlibretexts.org

The resulting 3-halomethyl derivative can serve as a versatile intermediate for further functional group interconversions. For instance, the halide can be displaced by various nucleophiles to introduce a wide range of functionalities at the 3-position.

The alkyl side chain of the ethoxymethyl group can be oxidized, although the presence of the ether oxygen influences the reaction's course compared to a simple alkyl chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) are known to oxidize alkyl groups attached to aromatic rings to carboxylic acids. libretexts.orgunizin.orglibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgunizin.orglibretexts.org

In the case of this compound, the methylene group adjacent to the isoquinoline ring is analogous to a benzylic position. Oxidation at this position would be expected to cleave the C-C bond of the ethyl group and ultimately lead to the formation of 5-nitroisoquinoline-3-carboxylic acid. The mechanism of this side-chain oxidation is complex and is believed to involve the formation of radical intermediates at the benzylic position. unizin.org

Table 1: Summary of Reactions at the Ethoxymethyl Moiety

| Reaction Type | Reagents | Product(s) |

| Ethereal Bond Cleavage | HBr or HI | 3-Halomethyl-5-nitroisoquinoline, Ethanol |

| Ethereal Bond Cleavage | BBr₃ | 3-Bromomethyl-5-nitroisoquinoline |

| Side-Chain Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 5-Nitroisoquinoline-3-carboxylic acid |

Cyclization and Annulation Reactions Involving this compound

The presence of both a nitro group and a modifiable ethoxymethyl group allows this compound to be a precursor in various cyclization and annulation reactions, leading to the formation of more complex heterocyclic systems.

Following the reduction of the nitro group to a primary amine (5-amino-3-ethoxymethylisoquinoline), intramolecular cyclization reactions become feasible. The amino group can react with the ethoxymethyl side chain, or a derivative thereof, to form a new ring. For example, after conversion of the ethoxymethyl group to a suitable electrophilic center, such as an aldehyde or a carboxylic acid derivative, the amino group can act as a nucleophile to initiate cyclization.

Acid-catalyzed cyclization of amino-substituted heterocycles with carbonyl compounds is a known method for the synthesis of fused ring systems. researchgate.net For instance, if the ethoxymethyl group were to be oxidized to an aldehyde, an intramolecular condensation with the 5-amino group could lead to the formation of a fused dihydropyridine (B1217469) ring. The reactivity of 5-aminopyrazoles, which possess multiple nucleophilic sites, in cyclization reactions highlights the potential of the analogous 5-aminoisoquinoline (B16527) derivative. nih.gov

This compound, or its derivatives, can participate in intermolecular annulation reactions to construct new rings. The nitro group, being electron-withdrawing, can activate the isoquinoline system for certain types of cycloaddition reactions. Nitroalkenes, for example, are known to undergo [3+2]-annulation reactions with 1,3-dipoles. chim.it This suggests that the nitroisoquinoline system could potentially react with suitable reagents in a similar fashion.

Furthermore, after reduction of the nitro group to an amine, the resulting 5-amino-3-ethoxymethylisoquinoline can be a valuable building block in multicomponent reactions. For instance, the reaction of 5-aminopyrazoles with aldehydes and active methylene compounds is a known route to fused pyridine rings. nih.gov A similar strategy could be employed with 5-amino-3-ethoxymethylisoquinoline to construct novel polycyclic heterocyclic scaffolds.

Computational Chemistry and Theoretical Investigations of 3 Ethoxymethyl 5 Nitroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-Ethoxymethyl-5-nitroisoquinoline. researchgate.net DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying the geometry, energy, and reactivity of medium-sized organic molecules. These calculations are foundational for understanding the molecule's conformational landscape and the energetic feasibility of its chemical reactions.

Optimized Geometries and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. For this compound, this involves finding the lowest energy arrangement of its atoms. The flexibility of the ethoxymethyl group at the 3-position introduces several possible conformations.

Conformational analysis is performed to identify the different stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds, such as the C-C and C-O bonds of the ethoxymethyl group, and calculating the energy of each resulting geometry. The results of such an analysis would reveal the preferred spatial orientation of the ethoxymethyl substituent relative to the isoquinoline (B145761) ring system. The presence of the nitro group at the 5-position can influence the electronic distribution and, consequently, the conformational preferences of the molecule.

A hypothetical conformational analysis might reveal that the most stable conformer is one where the ethoxy group is oriented away from the nitro group to minimize steric hindrance. The planarity of the isoquinoline ring would likely be maintained, while the ethoxymethyl group would adopt a staggered conformation to minimize torsional strain.

| Dihedral Angle | Relative Energy (kcal/mol) | Description |

| C4-C3-C-O | 0° | Eclipsed, high energy |

| C4-C3-C-O | 60° | Gauche, stable conformer |

| C4-C3-C-O | 180° | Anti, most stable conformer |

| C3-C-O-C | 0° | Eclipsed, high energy |

| C3-C-O-C | 180° | Anti, most stable conformer |

| This table presents hypothetical relative energies for key dihedral angles in this compound, illustrating the principles of conformational analysis. Actual values would require specific DFT calculations. |

Energetic Profiles of Reactions and Transition States

Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a reaction's feasibility and mechanism can be elucidated. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For instance, the reduction of the nitro group at the 5-position to an amino group is a common transformation for nitroaromatic compounds. DFT calculations could be used to model this reaction, identifying the intermediates and the transition state structures. The calculated activation energy would provide a quantitative measure of the reaction rate. Similarly, reactions involving the ethoxymethyl group, such as ether cleavage or substitution, could be investigated to understand their energetic demands.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Various computational techniques are employed to analyze the distribution of electrons within this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring system, which is electron-rich. The LUMO, on the other hand, is anticipated to be concentrated around the electron-withdrawing nitro group. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

| Orbital | Hypothetical Energy (eV) | Primary Localization |

| HOMO | -6.5 | Isoquinoline ring |

| LUMO | -2.8 | Nitro group and adjacent ring atoms |

| HOMO-LUMO Gap | 3.7 eV | |

| This table provides hypothetical HOMO and LUMO energy values for this compound, illustrating the application of FMO theory. Actual values would be determined through specific quantum chemical calculations. |

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic attack. The nitrogen atom of the isoquinoline ring might also exhibit some negative potential. Conversely, the hydrogen atoms of the isoquinoline ring and the carbon atom attached to the nitro group would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP surface provides a more intuitive picture of the charge distribution and reactivity than simple atomic charges.

Atomic Charge Distribution (e.g., Mulliken, Natural Population Analysis)

Analyzing the distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial charges to each atom in the molecule. researchgate.net

Aromaticity Assessment (e.g., NICS, ELF, AIM)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. While direct aromaticity assessments for this compound are not documented, we can infer its aromatic character based on studies of related heterocycles. Methods such as Nucleus-Independent Chemical Shift (NICS), Electron Localization Function (ELF), and Atoms in Molecules (AIM) are powerful computational tools for quantifying aromaticity.

It is important to note that without specific NICS, ELF, or AIM calculations for this compound, these statements remain predictive. A detailed computational study would be necessary to provide quantitative values for the aromaticity of each ring and to understand the precise electronic interplay of the substituents.

Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, we can predict its spectroscopic characteristics based on studies of 5-nitroisoquinoline (B18046) and other related derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. While specific theoretical NMR data for this compound is not available, experimental ¹H NMR data for the parent compound, 5-nitroisoquinoline, has been reported. chemicalbook.com Furthermore, theoretical and experimental ¹H and ¹³C NMR data have been studied for various derivatives of 5-nitroisoquinoline. mdpi.com

The predicted ¹H NMR spectrum of this compound would show signals for the protons of the isoquinoline core, as well as for the ethoxymethyl substituent. The protons on the isoquinoline ring will be influenced by the electron-withdrawing nitro group and the ethoxymethyl group. The chemical shifts of the protons on the benzene (B151609) ring of the isoquinoline core are expected to be downfield due to the deshielding effect of the aromatic system and the nitro group. The protons of the ethoxymethyl group would appear in the aliphatic region of the spectrum.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the isoquinoline ring will have chemical shifts in the aromatic region, with the carbon attached to the nitro group (C5) and the carbons in its vicinity being significantly affected.

Table 1: Experimental ¹H NMR Chemical Shifts for 5-Nitroisoquinoline Data sourced from ChemicalBook. chemicalbook.com

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 | 9.40 |

| H-3 | 8.76 |

| H-4 | 8.56 |

| H-6 | 8.51 |

| H-7 | 7.75 |

This interactive table provides the experimental proton NMR chemical shifts for the parent compound, 5-nitroisoquinoline. The numbering of the protons corresponds to their position on the isoquinoline ring.

A study on 5-nitroisoquinoline has reported its experimental and theoretical vibrational spectra. nih.gov The IR and Raman spectra of this compound are expected to show characteristic bands for the isoquinoline core, the nitro group, and the ethoxymethyl group.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the ethoxymethyl group, expected in the 3000-2850 cm⁻¹ range.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, usually found around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the isoquinoline ring system, appearing in the 1650-1450 cm⁻¹ region.

C-O stretching: From the ether linkage in the ethoxymethyl group, typically around 1260-1000 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies for 5-Nitroisoquinoline Data adapted from a study by Yurdakul et al. nih.gov The calculations were performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H str. | 3080 - 3050 |

| NO₂ asym. str. | 1530 |

| Aromatic C=C str. | 1620 - 1450 |

| NO₂ sym. str. | 1350 |

| In-plane C-H bend | 1300 - 1000 |

This interactive table presents a selection of calculated vibrational frequencies for 5-nitroisoquinoline. These values provide a reference for the expected vibrational modes in this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to simulate UV-Vis spectra and analyze the nature of the electronic excitations.

For nitro-substituted quinolines and isoquinolines, the UV-Vis spectra are characterized by π → π* and n → π* transitions. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences the absorption spectrum. The electronic spectrum of this compound is expected to show absorption bands in the UV and possibly the near-visible region. The π-conjugation of the isoquinoline system, coupled with the electronic effects of the nitro and ethoxymethyl groups, will determine the precise wavelengths of maximum absorption (λmax). The HOMO-LUMO energy gap is a key determinant of the electronic transition energies.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While no specific MD simulations for this compound have been reported, such studies would be valuable for understanding its dynamic properties.

An MD simulation of this compound would provide insights into:

Conformational Flexibility: The ethoxymethyl side chain introduces conformational flexibility. MD simulations can explore the rotational freedom around the C-C and C-O bonds of this substituent, identifying the most stable conformers and the energy barriers between them.

Solvation Effects: By including solvent molecules in the simulation box, it is possible to study how the molecule interacts with its environment and how solvation affects its conformation and dynamics.

Intermolecular Interactions: In condensed phases, MD simulations can reveal how molecules of this compound interact with each other, which is important for understanding its bulk properties.

A computational study on a related compound, 8-hydroxy-5-nitroquinoline, has utilized MD simulations to investigate its reactive properties, highlighting the utility of this approach for understanding the behavior of substituted nitroquinolines. researchgate.net

Chemical Derivatives and Functionalization Strategies of 3 Ethoxymethyl 5 Nitroisoquinoline

Chemical Modifications at the Ethoxymethyl Moiety

The ethoxymethyl group at the C3 position offers a versatile handle for chemical modification. The ether linkage and the terminal ethyl group can be manipulated to introduce new functionalities.

Ether Cleavage Reactions and Formation of Hydroxyl Derivatives

A fundamental transformation of the ethoxymethyl group is the cleavage of the ether bond to unmask the corresponding primary alcohol, 3-hydroxymethyl-5-nitroisoquinoline. Ethers are generally stable, but their cleavage can be accomplished under strongly acidic conditions. openstax.orgyoutube.com

The reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the conjugate base (Br⁻ or I⁻). openstax.org Given the structure of 3-ethoxymethyl-5-nitroisoquinoline, the C-O bond cleavage is expected to occur via an Sₙ2 mechanism. openstax.org The nucleophile will attack the less sterically hindered ethyl group, leading to the formation of 3-hydroxymethyl-5-nitroisoquinoline and a volatile ethyl halide.

Ethers possessing a benzylic group can be cleaved through an Sₙ1 mechanism due to the stability of the resulting carbocation. openstax.org However, in this case, the ether is attached to the isoquinoline (B145761) ring at a position analogous to a benzylic carbon, but the cleavage at this position is less likely under Sₙ2 conditions compared to the attack on the primary ethyl carbon. openstax.org Another powerful reagent for ether cleavage is boron tribromide (BBr₃), which can effectively cleave aryl alkyl ethers, often at low temperatures.

Table 1: Reagents for Ether Cleavage

| Reagent | Mechanism | Products |

|---|---|---|

| HBr or HI (conc.) | Sₙ2 | 3-Hydroxymethyl-5-nitroisoquinoline + Ethyl Halide |

Derivatization of the Primary Alcohol (after ether cleavage)

The generation of 3-hydroxymethyl-5-nitroisoquinoline opens up numerous avenues for further functionalization of the resulting primary alcohol.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde (3-formyl-5-nitroisoquinoline) or a carboxylic acid (5-nitroisoquinoline-3-carboxylic acid). The outcome of the reaction is dependent on the choice of oxidizing agent. Milder reagents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. researchgate.net Stronger oxidants, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid. masterorganicchemistry.com Benzylic alcohols, in particular, are susceptible to oxidation. acs.orgrsc.org

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form a wide range of esters. nih.govresearchgate.netrsc.orgorganic-chemistry.org This reaction is often catalyzed by an acid (e.g., H₂SO₄ in Fischer esterification) or a base (e.g., pyridine (B92270) when using acyl chlorides). This derivatization can significantly alter the lipophilicity and other properties of the parent molecule.

Transformations of the Nitro Group and Subsequent Functionalization

The nitro group at the C5 position is a powerful electron-withdrawing group that significantly influences the reactivity of the isoquinoline ring. It also serves as a synthetic precursor to the versatile amino group.

Reductive Conversion to 5-Amino-3-ethoxymethylisoquinoline (B8502195)

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. A variety of methods can be employed for this conversion, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. mdpi.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. fudan.edu.cngatech.eduenamine.net Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Other catalysts like platinum (Pt) or nickel (Ni) can also be used. fudan.edu.cn This method is often preferred due to its high yields and the simple workup, where the by-product is water.

Chemical Reduction: Alternatively, the nitro group can be reduced using metals in acidic media. A classic example is the use of tin (Sn) or iron (Fe) metal in the presence of concentrated hydrochloric acid (HCl). Stannous chloride (SnCl₂) is another common reagent for this purpose. These methods are robust but may require more extensive purification to remove metal salts.

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent/Method | Conditions | By-products |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol (B145695) solvent, room temp. | Water |

| Fe / HCl | Reflux | Iron salts |

The resulting compound, 5-Amino-3-ethoxymethylisoquinoline, possesses a nucleophilic amino group that is primed for a host of subsequent functionalization reactions. nih.govchemimpex.com

Amination and Acylation of the Newly Formed Amino Group

The primary amino group of 5-Amino-3-ethoxymethylisoquinoline can be readily acylated to form amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid by-product. This reaction allows for the introduction of a wide variety of acyl groups, thereby modifying the molecule's structural and electronic properties.

Diazotization and Sandmeyer-type Reactions

The primary aromatic amine can be converted into a diazonium salt, which is a valuable intermediate for introducing a wide range of substituents onto the aromatic ring. organic-chemistry.orgbyjus.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.netresearchgate.netyoutube.com

The resulting 3-ethoxymethylisoquinoline-5-diazonium salt is highly reactive and is generally used immediately in subsequent reactions. The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, utilizing copper(I) salts to replace the diazonium group with various nucleophiles. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

Halogenation: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) results in the formation of 5-chloro- or 5-bromo-3-ethoxymethylisoquinoline, respectively. wikipedia.org

Cyanation: Treatment with copper(I) cyanide (CuCN) introduces a nitrile group, yielding 3-ethoxymethyl-5-cyanoisoquinoline. wikipedia.org

Hydroxylation: Reaction with copper(I) oxide (Cu₂O) in the presence of excess copper(II) nitrate can introduce a hydroxyl group, forming 3-ethoxymethylisoquinolin-5-ol. wikipedia.org

These transformations provide access to a diverse set of derivatives that would be difficult to synthesize through direct substitution methods on the isoquinoline ring. organic-chemistry.org

Table 3: Common Sandmeyer Reactions for Diazonium Salt Transformation

| Reagent | Product Functional Group | Resulting Compound |

|---|---|---|

| CuCl / HCl | Chloro (-Cl) | 5-Chloro-3-ethoxymethylisoquinoline |

| CuBr / HBr | Bromo (-Br) | 5-Bromo-3-ethoxymethylisoquinoline |

| CuCN / KCN | Cyano (-CN) | 3-Ethoxymethyl-5-cyanoisoquinoline |

Substitution Reactions on the Isoquinoline Ring

The introduction of new substituents onto the isoquinoline core of this compound is a primary strategy for modulating its physicochemical and biological properties. The inherent reactivity of the nitro-activated ring system allows for a range of substitution reactions.

Regioselective Introduction of New Substituents

The 5-nitro group exerts a strong electron-withdrawing effect, which deactivates the benzene (B151609) portion of the isoquinoline ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This electronic influence is crucial in directing the regioselective introduction of new functional groups.

Research into the reactivity of 5-nitroisoquinoline (B18046) has shown that direct nucleophilic substitution of hydrogen (SNH) is a viable method for introducing nitrogen-based nucleophiles. For instance, studies on 5-nitroisoquinoline have demonstrated that amidation can occur, leading to the formation of amides and ureas. These reactions proceed via the formation of a σH adduct, which is subsequently oxidized to the aromatic product. While specific studies on this compound are not extensively documented, the principles of SNH reactions on the 5-nitroisoquinoline core suggest that nucleophilic attack would likely be directed to the positions activated by the nitro group.

The regioselectivity of nucleophilic aromatic substitution is highly dependent on the position of the electron-withdrawing group. In nitro-substituted aromatic systems, the ortho and para positions relative to the nitro group are the most activated towards nucleophilic attack. For this compound, this would imply that the C6 and C8 positions are potential sites for substitution, though steric hindrance from the existing substituents may influence the outcome. The presence of the 3-ethoxymethyl group, an electron-donating group, may have a modest electronic influence on the pyridine ring but is less likely to significantly alter the reactivity of the nitro-activated benzene ring.

Design and Synthesis of Multi-Substituted Isoquinoline Derivatives

The sequential or one-pot synthesis of multi-substituted isoquinoline derivatives allows for the creation of complex molecules with tailored properties. Building upon the regioselective introduction of a single substituent, further functionalization can be achieved to generate diverse chemical entities.

While specific examples starting from this compound are scarce in the literature, general methodologies for the synthesis of multi-substituted isoquinolines provide a roadmap for potential synthetic routes. Three-component cascade reactions, for example, have been successfully employed for the one-pot synthesis of multi-substituted isoquinolines from aryl ketones, hydroxylamine, and alkynes. Such strategies could potentially be adapted to synthesize derivatives of this compound by starting with appropriately substituted precursors.

Another versatile approach for accessing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the introduction of various substituents at different positions of the isoquinoline ring in a single operation. The application of this methodology to precursors of this compound could provide a convergent route to a wide array of multi-substituted derivatives.

Synthesis of Polycyclic and Fused Systems Incorporating the 3-Ethoxymethylisoquinoline (B8298348) Scaffold

The construction of polycyclic and fused heterocyclic systems is a prominent strategy in drug discovery and materials science to generate structurally rigid and diverse molecular architectures. The 3-Ethoxymethylisoquinoline scaffold can serve as a building block for the synthesis of more complex ring systems through annulation and cyclization reactions.

Various synthetic strategies have been developed for the synthesis of fused heterocycles incorporating an isoquinoline core. Annulation reactions, such as [3+2] and [4+2] cycloadditions, are powerful tools for constructing five- and six-membered rings, respectively, onto an existing heterocyclic framework. For instance, [3+2]-annulation reactions with nitroalkenes have been utilized to synthesize a variety of five-membered nitrogen-containing heterocycles. While not specifically demonstrated with this compound, this approach could potentially be used to build pyrrole, pyrazole, or imidazole rings fused to the isoquinoline system.

Furthermore, intramolecular cyclization reactions of appropriately functionalized isoquinoline derivatives can lead to the formation of fused ring systems. For example, the synthesis of thiazolo[2,3-α]tetrahydroisoquinolines has been achieved through the addition reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters or amides. By analogy, if the 3-ethoxymethyl group of this compound were to be modified to a suitable functional group, similar intramolecular cyclization strategies could be employed to construct novel polycyclic systems.

The following table summarizes some general strategies that could be conceptually applied to the functionalization of the this compound scaffold.

| Reaction Type | Potential Application to this compound | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNH) | Introduction of amine or amide functionalities. | Regioselective substitution at positions activated by the 5-nitro group. |

| Three-Component Cascade Reactions | De novo synthesis of multi-substituted isoquinoline derivatives. | Access to a library of analogues with diverse substitution patterns. |

| [3+2] Annulation Reactions | Fusion of a five-membered heterocyclic ring. | Synthesis of novel polycyclic systems containing pyrrole, pyrazole, or imidazole rings. |

| Intramolecular Cyclization | Construction of fused ring systems from pre-functionalized derivatives. | Formation of tetracyclic or higher-order fused heterocyclic structures. |

Advanced Chemical Applications of 3 Ethoxymethyl 5 Nitroisoquinoline

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structural features of 3-Ethoxymethyl-5-nitroisoquinoline suggest its potential as a valuable, yet currently unexploited, building block in organic synthesis. The presence of a nitro group, an ethoxymethyl substituent, and the isoquinoline (B145761) core provides multiple reactive sites for elaboration into more complex molecules.

Building Block for Complex Heterocyclic Architectures

The isoquinoline nucleus is a common scaffold in a vast array of natural products and medicinally important compounds. The nitro group at the 5-position of the isoquinoline ring is a versatile functional group. It can be readily reduced to an amino group, which can then participate in a variety of subsequent transformations, such as diazotization followed by substitution, or amide and sulfonamide formation. This would open pathways to a wide range of 5-substituted isoquinoline derivatives.

Furthermore, the ethoxymethyl group at the 3-position offers another handle for chemical modification. While the ether linkage is generally stable, cleavage could yield a 3-hydroxymethylisoquinoline derivative, a functionality amenable to oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions. The development of synthetic routes to this compound would be the first crucial step in unlocking its potential as a precursor to novel and complex heterocyclic systems.

Precursor for Advanced Organic Materials (e.g., dyes, color films)

The extended π-system of the isoquinoline ring, particularly when substituted with electron-donating (after reduction of the nitro group) and electron-withdrawing groups, is a common chromophore found in organic dyes and pigments. The specific substitution pattern of this compound could potentially give rise to interesting photophysical properties. Upon reduction of the nitro group to an amine, the resulting 5-amino-3-ethoxymethylisoquinoline (B8502195) could serve as a precursor for azo dyes through diazotization and coupling with various aromatic compounds. The nature of the substituents would influence the color and properties of the resulting dyes. However, without experimental data, the potential of this compound in the field of materials science remains purely theoretical.

Catalytic Applications and Mechanistic Investigations

The application of isoquinoline derivatives in catalysis, either as the catalyst itself or as a ligand for a metal center, is an active area of research. The specific functionalities of this compound suggest it could be investigated for such roles.

Exploration as a Catalyst in Organic Transformations

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, allowing it to act as a Lewis base and potentially as a catalyst in certain organic reactions. While the electron-withdrawing nature of the nitro group would decrease the basicity of the ring nitrogen, this modulation of electronic properties could be advantageous in specific catalytic cycles. To date, no studies have been published exploring the catalytic activity of this compound.

Ligand Design for Metal-Catalyzed Reactions

More plausibly, this compound could serve as a scaffold for the design of novel ligands for metal-catalyzed reactions. The nitrogen atom of the isoquinoline ring and the oxygen atom of the ethoxymethyl group could potentially act as a bidentate ligand, chelating to a metal center. The electronic environment of the ligand, influenced by the nitro group, could in turn affect the catalytic activity and selectivity of the metal complex. The synthesis and coordination chemistry of such ligands would need to be investigated to assess their potential in catalysis.

Applications in Analytical Chemistry as a Reagent

In the realm of analytical chemistry, specific organic molecules are often employed as reagents for the detection or quantification of other substances. These applications often rely on a specific and measurable reaction, such as a color change or the formation of a precipitate.

Given the current lack of information, there are no established uses of this compound as an analytical reagent. For it to be considered for such a role, a characteristic reaction would need to be identified. For instance, if the compound were to exhibit a specific colorimetric response upon interaction with a particular metal ion or anion, it could form the basis of a new analytical method. However, such properties are yet to be discovered.

Qualitative Determination of Specific Metal Ions

Qualitative analysis aims to identify the presence or absence of a particular substance, and in the context of coordination chemistry, this often involves the use of organic ligands that produce a distinct visual signal, such as a color change or fluorescence, upon binding to a metal ion. williams.edubuffalostate.eduwiredchemist.comdocbrown.info The nitrogen atom of the isoquinoline ring and the oxygen atoms of the ether and nitro groups in this compound could potentially act as coordination sites for metal ions.

However, a comprehensive review of the scientific literature reveals no specific studies on the application of this compound for the qualitative determination of any specific metal ions. While the broader class of isoquinoline and quinoline (B57606) derivatives has been explored for this purpose, the unique reactivity profile of this particular compound remains uninvestigated in this context.

Quantitative Analysis in Chemical Assays

Quantitative analysis seeks to determine the concentration of a substance. Compounds that exhibit a measurable and proportional response to the concentration of an analyte can be employed in chemical assays. Such responses can include changes in absorbance, fluorescence intensity, or electrochemical properties.

There is currently no published research detailing the use of this compound for the quantitative analysis of any chemical species in assays. The potential for this compound to act as a chromogenic or fluorogenic reagent in a quantitative manner has not been explored.

Studies in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are primarily non-covalent. The design and understanding of these interactions are crucial for the development of new materials and functional molecular assemblies.

Investigation of Non-Covalent Interactions in Crystal Packing

While a specific crystallographic study of this compound is not available in the public domain, the potential non-covalent interactions can be hypothesized based on its molecular structure.

| Interaction Type | Potential Participating Functional Groups on this compound | Description |

| C–H···O Hydrogen Bonds | Methylene (B1212753) and methyl protons of the ethoxy group, aromatic protons, and oxygen atoms of the nitro and ether groups. | Weak hydrogen bonds where a carbon-bound hydrogen acts as the donor and an oxygen atom as the acceptor. |

| C–H···N Hydrogen Bonds | Methylene and methyl protons of the ethoxy group, aromatic protons, and the nitrogen atom of the isoquinoline ring. | Weak hydrogen bonds with the isoquinoline nitrogen acting as the acceptor. |

| π–π Stacking | The aromatic isoquinoline ring system. | Attractive, noncovalent interactions between aromatic rings. |

| n–π Interactions | The lone pair electrons on the oxygen atoms of the nitro and ether groups and the π-system of the isoquinoline ring of a neighboring molecule. | Interactions between a region of high electron density (lone pair) and a π-system. |

These potential interactions would collectively determine the three-dimensional architecture of the crystal lattice of this compound.

Chemical Tools for Probing Molecular Interactions (without biological outcomes)

Chemical tools are molecules designed to study or manipulate chemical or physical processes in a controlled manner. Fluorescent probes are a prominent class of chemical tools that can report on their local environment through changes in their emission properties.

Development of Fluorescent Derivatives for Chemical Sensing

The isoquinoline scaffold is a known fluorophore, and its derivatives are often explored for the development of fluorescent sensors. The fluorescence properties can be tuned by the introduction of various functional groups that can modulate the electronic structure of the molecule or provide specific binding sites for analytes.

There are no reports in the scientific literature describing the development of fluorescent derivatives of this compound for the purpose of chemical sensing. While the parent isoquinoline system is fluorescent, the presence of the nitro group in this compound is expected to quench this fluorescence through electron-withdrawing effects, potentially limiting its direct use as a fluorescent probe without further chemical modification.

Mechanistic Studies of Non-Covalent Binding Events

Following extensive and targeted searches of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data specifically detailing the mechanistic studies of non-covalent binding events for the compound This compound . The subsequent sections of this article, which were intended to provide a detailed analysis of its binding mechanisms, cannot be populated with the requested scientifically accurate and specific research findings due to this absence of information.

The investigation into the non-covalent interactions of a compound is a highly specific area of research that typically involves detailed biophysical and computational studies. These studies aim to elucidate how a molecule interacts with its biological targets, such as proteins or nucleic acids, through forces other than direct covalent bonds. These interactions are fundamental to understanding a compound's biological activity and potential therapeutic applications.

The planned subsections, which would have explored various facets of these non-covalent interactions for this compound, are outlined below to illustrate the intended scope of the article. However, without any primary research data, any attempt to provide content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.

Detailed Research Findings

A thorough review of scientific literature did not yield any specific studies focused on the non-covalent binding of this compound. Consequently, there are no detailed research findings, data tables, or specific examples of its interaction with biological macromolecules to report.

Future Research Directions and Challenges in 3 Ethoxymethyl 5 Nitroisoquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 3-Ethoxymethyl-5-nitroisoquinoline is the development of a robust and efficient synthetic route. The synthesis must address the regioselective functionalization of the isoquinoline (B145761) core at two distinct positions.

Hypothetical Synthetic Strategies:

A plausible approach would involve a multi-step synthesis commencing with a pre-functionalized isoquinoline. For instance, starting with 3-methylisoquinoline (B74773), one could envision a two-step process: nitration followed by functionalization of the methyl group.

Nitration of 3-methylisoquinoline: The electrophilic nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitro isomers. stackexchange.com The directing effect of the methyl group at the 3-position would need to be carefully studied to determine the regioselectivity of the nitration.

Functionalization of the 3-methyl group: The resulting 3-methyl-5-nitroisoquinoline (B95020) could then be subjected to free-radical halogenation at the benzylic position, followed by nucleophilic substitution with sodium ethoxide to introduce the ethoxymethyl group.

Alternatively, a convergent synthesis could be employed, such as a modified Pomeranz-Fritsch or Bischler-Napieralski reaction, using appropriately substituted precursors. wikipedia.orgpharmaguideline.com Modern synthetic methods, like transition metal-catalyzed cross-coupling reactions, could also offer a more direct route to the target molecule. organic-chemistry.org

Sustainability Considerations:

Future synthetic methodologies should prioritize sustainability. This includes the use of catalytic methods to minimize waste, the exploration of greener solvents, and the development of one-pot or multi-component reactions to improve atom economy. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Approaches to this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Linear synthesis from 3-methylisoquinoline | Straightforward concept | Poor regioselectivity in nitration, multiple steps |

| Convergent synthesis (e.g., Pomeranz-Fritsch) | Potentially higher overall yield | Availability of substituted starting materials |

| Transition-metal catalyzed cross-coupling | High efficiency and selectivity | Catalyst cost and sensitivity, precursor synthesis |

| Multi-component reaction | High atom economy, operational simplicity | Optimization of reaction conditions for four components |

Exploration of Novel Reactivity Pathways and Unforeseen Transformations

The unique combination of functional groups in this compound—the isoquinoline core, the electron-withdrawing nitro group, and the ethoxymethyl side chain—suggests a rich and complex reactivity profile.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which would open up a vast array of subsequent chemical transformations. The resulting 5-amino-3-ethoxymethylisoquinoline (B8502195) could serve as a key intermediate for the synthesis of a diverse library of compounds through reactions such as diazotization, acylation, and sulfonylation.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group is known to activate the aromatic ring towards nucleophilic attack. mdpi.com This could enable the introduction of various nucleophiles at positions ortho or para to the nitro group.

Reactivity of the Ethoxymethyl Group: The ether linkage in the ethoxymethyl group could be susceptible to cleavage under acidic conditions. The benzylic protons of the methylene (B1212753) group adjacent to the isoquinoline ring may also exhibit enhanced reactivity.

Isoquinoline Ring Reactivity: The isoquinoline ring itself is susceptible to both electrophilic and nucleophilic attack. Electrophilic substitution is favored at positions 5 and 8, while nucleophilic attack often occurs at position 1. quimicaorganica.orgrsc.org The interplay of the existing substituents on this intrinsic reactivity will be a fascinating area of study.

Advancements in High-Throughput Synthesis and Automated Procedures

To fully explore the potential of the this compound scaffold, particularly in drug discovery, the development of high-throughput synthesis (HTS) and automated procedures will be crucial. ucla.edu By creating libraries of analogues with diverse substituents at various positions, researchers can efficiently screen for biological activity.

Automated synthesis platforms could be employed to perform parallel reactions, systematically varying starting materials and reagents. This would accelerate the optimization of reaction conditions and the generation of compound libraries for structure-activity relationship (SAR) studies. The development of robust purification techniques compatible with HTS is also a key challenge to be addressed.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The nascent field of applying machine learning (ML) and artificial intelligence (AI) to chemical synthesis offers exciting prospects for the study of novel compounds like this compound. rjptonline.org

Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that might not be obvious to a human chemist. chemrxiv.org

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major products and their yields. neurips.ccresearchgate.net This could significantly reduce the number of experiments required to optimize the synthesis of this compound.

Property Prediction: AI can also be used to predict the physicochemical and biological properties of virtual compounds. This would allow for the in silico screening of a large number of potential derivatives of this compound to identify candidates with desirable properties for specific applications.

In-depth Understanding of Structure-Reactivity Relationships through Advanced Physical Organic Chemistry Approaches

A thorough understanding of the relationship between the structure of this compound and its reactivity is essential for its rational application in synthesis and materials science. Advanced physical organic chemistry techniques can provide valuable insights.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards electrophiles and nucleophiles, and elucidate reaction mechanisms.

Kinetic Studies: Measuring the rates of reactions involving this compound under various conditions can provide quantitative data on the influence of its functional groups on reactivity.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, will be indispensable for the unambiguous characterization of the compound and its reaction products, providing crucial structural information.

Expansion of Chemical Applications Beyond Current Scope

Given that this compound is a novel compound, its applications are yet to be discovered. However, based on the known properties of the isoquinoline and nitroaromatic moieties, several potential areas of application can be envisaged.

Medicinal Chemistry: Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govwikipedia.orgamerigoscientific.com The unique substitution pattern of this compound makes it an interesting scaffold for the development of new therapeutic agents. The amino derivative, obtained by reduction of the nitro group, could be a particularly valuable intermediate.

Materials Science: Nitroaromatic compounds can serve as precursors for conductive polymers and other functional materials. The isoquinoline core could also impart interesting photophysical properties, suggesting potential applications in organic electronics. amerigoscientific.com

Synthetic Building Block: The multiple functional groups of this compound make it a versatile building block for the synthesis of more complex molecules. Its strategic functionalization could provide access to a wide range of novel chemical entities.

常见问题

Q. What are the optimal synthetic routes for 3-ethoxymethyl-5-nitroisoquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting from nitro-substituted isoquinoline precursors. Key steps include:

- Nitro-group introduction : Direct nitration of isoquinoline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .

- Ethoxymethylation : Alkylation using ethoxymethyl halides in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Reaction temperature (40–60°C) and stoichiometry are critical to minimize side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Analytical techniques like TLC and HPLC should validate purity at each stage .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the ethoxymethyl (–CH₂OCH₂CH₃) and nitro (–NO₂) substituents. For example, the ethoxy group shows triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 247.085 for C₁₂H₁₂N₂O₃⁺).

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro-group presence .

Q. How does the nitro group influence the reactivity of this compound in further functionalization reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the isoquinoline ring for electrophilic substitution at specific positions (e.g., para to nitro). However, it may deactivate the ring toward nucleophilic attack. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to –NH₂, enabling subsequent coupling reactions (e.g., amide formation) .

- Cross-coupling : Suzuki-Miyaura reactions require careful selection of catalysts (e.g., Pd(PPh₃)₄) to overcome steric hindrance from the ethoxymethyl group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or DNA topoisomerases). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the ethoxymethyl chain .

- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Validation via Complementary Techniques : If NMR signals overlap (e.g., ethoxymethyl vs. aromatic protons), use DEPT-135 or 2D-COSY to resolve ambiguities .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR or confirm proton assignments in NMR .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing diffraction patterns .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Variation of Substituents : Systematically modify the ethoxymethyl chain (e.g., replace –OCH₂CH₃ with –OCH₂CF₃) and assess changes in lipophilicity and target binding .

- Bioisosteric Replacement : Substitute the nitro group with –CN or –SO₂CH₃ to maintain electron-withdrawing effects while improving metabolic stability .

- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Correlate cytotoxicity with computational predictions .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic data (e.g., δ values in NMR), and biological activity metrics.

- Figures : Use molecular docking diagrams, synthetic pathways, and dose-response curves.

- References : Cite peer-reviewed journals (e.g., The Journal of Organic Chemistry ) and authoritative databases (PubChem ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。